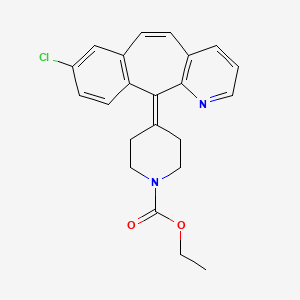

4-Methylestrone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

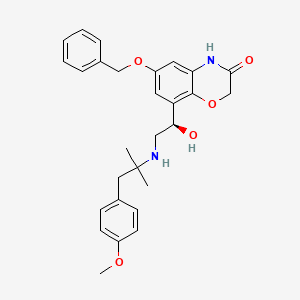

4-Methylestrone is a synthetic derivative of estrone, a naturally occurring estrogen. It is characterized by the addition of a methyl group at the fourth position of the estrone molecule. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.

Mécanisme D'action

While the specific mechanism of action for 4-Methylestrone is not explicitly mentioned, it is known that it has estrogenic activity similarly to estrone and 4-hydroxyestrone . Estrogens like these typically work by binding to and activating the estrogen receptor, which then modulates the transcription of target genes .

Orientations Futures

4-Methylestrone is being used as an intermediate in the synthesis of 4-substituted estrone and estradiol derivatives with inhibitory activities towards steroid sulfatase . This is a target for therapeutic intervention in treating breast cancer , indicating potential future directions in medical research and treatment development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylestrone typically involves the methylation of estrone. One common method is the Friedel-Crafts alkylation, where estrone is reacted with a methylating agent such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methylestrone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methyl-estrone-3,17-dione.

Reduction: Reduction of this compound can yield 4-methyl-estradiol.

Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: 4-Methyl-estrone-3,17-dione.

Reduction: 4-Methyl-estradiol.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

4-Methylestrone has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and cancer treatment.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Comparaison Avec Des Composés Similaires

Estrone: The parent compound of 4-Methylestrone, lacking the methyl group at the fourth position.

Estradiol: A potent estrogen with hydroxyl groups at the third and seventeenth positions.

Estriol: Another estrogen with hydroxyl groups at the third, sixteenth, and seventeenth positions.

Uniqueness of this compound: The presence of the methyl group at the fourth position distinguishes this compound from its analogs. This modification alters its binding affinity to estrogen receptors and its metabolic stability, making it a valuable compound for specific research and therapeutic applications.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 4-Methylestrone can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Estrone", "Methyl iodide", "Sodium hydroxide", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Estrone is reacted with methyl iodide and sodium hydride in dimethylformamide to form 4-methyl estrone.", "Step 2: The product from step 1 is then treated with sodium hydroxide in methanol to form the sodium salt of 4-methyl estrone.", "Step 3: The sodium salt is then acidified with hydrochloric acid to form 4-methyl estrone.", "Step 4: The product from step 3 is purified by recrystallization from a mixture of methanol and water, and the resulting 4-methyl estrone is obtained as a white crystalline solid.", "Step 5: The final product can be characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy." ] } | |

Numéro CAS |

68969-90-4 |

Formule moléculaire |

C₁₉H₂₄O₂ |

Poids moléculaire |

284.39 |

Synonymes |

3-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one |

Origine du produit |

United States |

Q1: What is the significance of the synthetic route for 4-methylestrone described in the paper?

A1: The paper describes a novel and efficient synthesis of this compound using 4-formylestrone as a precursor. [] The key innovation is the use of a tert-butyl group as a positional protecting group during the synthesis. This strategy prevents unwanted reactions at the 2-position of the estrone molecule, leading to higher yields and a more streamlined synthesis compared to previous methods. [] This synthetic route offers a valuable tool for further research and potential applications of this compound and other C-4 modified estrogens.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.